

N-(6-aminopyridin-2-yl)acetamide CAS number 1075-62-3

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: N-(6-aminopyridin-2-yl)acetamide

Cat. No.: B089881

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An In-Depth Technical Guide to **N-(6-aminopyridin-2-yl)acetamide** (CAS 1075-62-3) for Drug Discovery Professionals

Introduction

N-(6-aminopyridin-2-yl)acetamide, with CAS number 1075-62-3, is a pivotal heterocyclic building block in modern medicinal chemistry.^{[1][2][3]} Its structure, featuring a 2,6-diaminopyridine scaffold selectively mono-acetylated, presents a unique combination of hydrogen bond donors and acceptors. This arrangement is particularly effective for creating targeted interactions with biological macromolecules. The 2-aminopyridine motif is a well-established "hinge-binder" in a multitude of kinase inhibitors, making this compound a valuable starting material for the synthesis of novel therapeutics in oncology and immunology.^{[4][5]} This guide provides a comprehensive overview of its synthesis, characterization, and strategic applications for researchers, scientists, and drug development professionals.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is fundamental for its effective use in a laboratory setting.

Physicochemical Data

The key physicochemical properties of **N-(6-aminopyridin-2-yl)acetamide** are summarized below for easy reference.

Property	Value	Source(s)
CAS Number	1075-62-3	[1][3]
Molecular Formula	C ₇ H ₉ N ₃ O	[1]
Molecular Weight	151.17 g/mol	[1][3]
Appearance	White to off-white crystalline powder	[2]
Melting Point	158.0 to 162.0 °C	[2]
Boiling Point	419.4 ± 30.0 °C (Predicted)	[2]
Density	1.280 ± 0.06 g/cm ³ (Predicted)	[2]
Solubility	Soluble in Methanol	[2]
InChI Key	CCVCJYWIEHEXOR-UHFFFAOYSA-N	[3]
Synonyms	2-Acetamido-6-aminopyridine, N-Acetyl-1,6-diaminopyridine	[1]

Safety Information

N-(6-aminopyridin-2-yl)acetamide is classified as an irritant. Standard laboratory safety protocols should be strictly followed.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]
- GHS Precautionary Statements: P261, P280, P305+P351+P338.[3]
- Signal Word: Warning.[3]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection. Handle in a well-ventilated area.

Synthesis of N-(6-aminopyridin-2-yl)acetamide

Principle and Mechanism

The synthesis of **N-(6-aminopyridin-2-yl)acetamide** is achieved through the selective mono-N-acetylation of 2,6-diaminopyridine. The key to this selectivity lies in the differential nucleophilicity of the two amino groups. While both are nucleophilic, the reaction conditions can be controlled to favor the formation of the mono-acetylated product. The reaction proceeds via a nucleophilic acyl substitution mechanism, where one of the amino groups of 2,6-diaminopyridine attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetyl chloride or acetic anhydride.

Experimental Protocol

This protocol is a robust and self-validating procedure for the synthesis and purification of **N-(6-aminopyridin-2-yl)acetamide**.

Materials:

- 2,6-Diaminopyridine
- Acetyl Chloride
- Anhydrous Dioxane or Tetrahydrofuran (THF)
- Triethylamine (Et_3N) or Pyridine
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ethyl acetate
- Hexanes

Equipment:

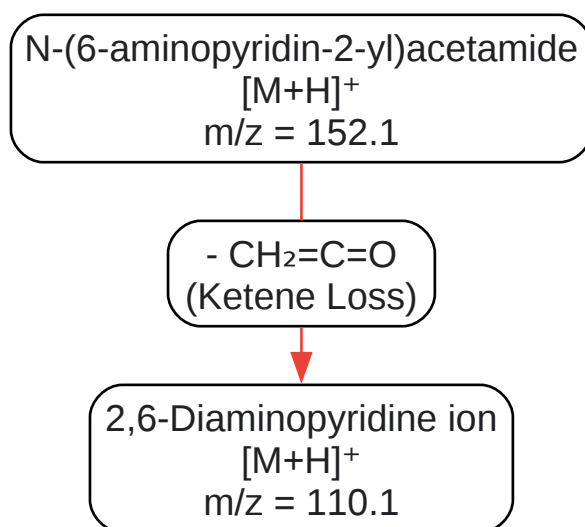
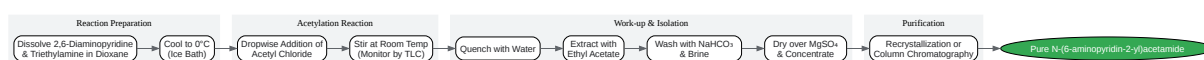
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel
- Reflux condenser (if heating is required)
- Separatory funnel
- Rotary evaporator
- Apparatus for column chromatography

Step-by-Step Procedure:

- **Reaction Setup:** In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-diaminopyridine (1.0 equivalent) in anhydrous dioxane or THF. Add a non-nucleophilic base such as triethylamine (1.1 equivalents) to act as an acid scavenger.
- **Cooling:** Cool the stirred solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and enhance selectivity by minimizing the formation of the di-acetylated byproduct.
- **Addition of Acetylating Agent:** Add acetyl chloride (1.0 equivalent), dissolved in a small amount of the reaction solvent, dropwise to the cooled solution via a dropping funnel over 30-60 minutes. Maintaining a slow addition rate is critical for selectivity.
- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:**
 - Quench the reaction by slowly adding water.

- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
- Wash the combined organic layers sequentially with saturated aqueous NaHCO_3 solution (to remove any remaining acid) and brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure **N-(6-aminopyridin-2-yl)acetamide**.

Synthesis Workflow Diagram



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Caption: Predicted fragmentation of **N-(6-aminopyridin-2-yl)acetamide** in ESI-MS.

Applications in Drug Discovery and Medicinal Chemistry

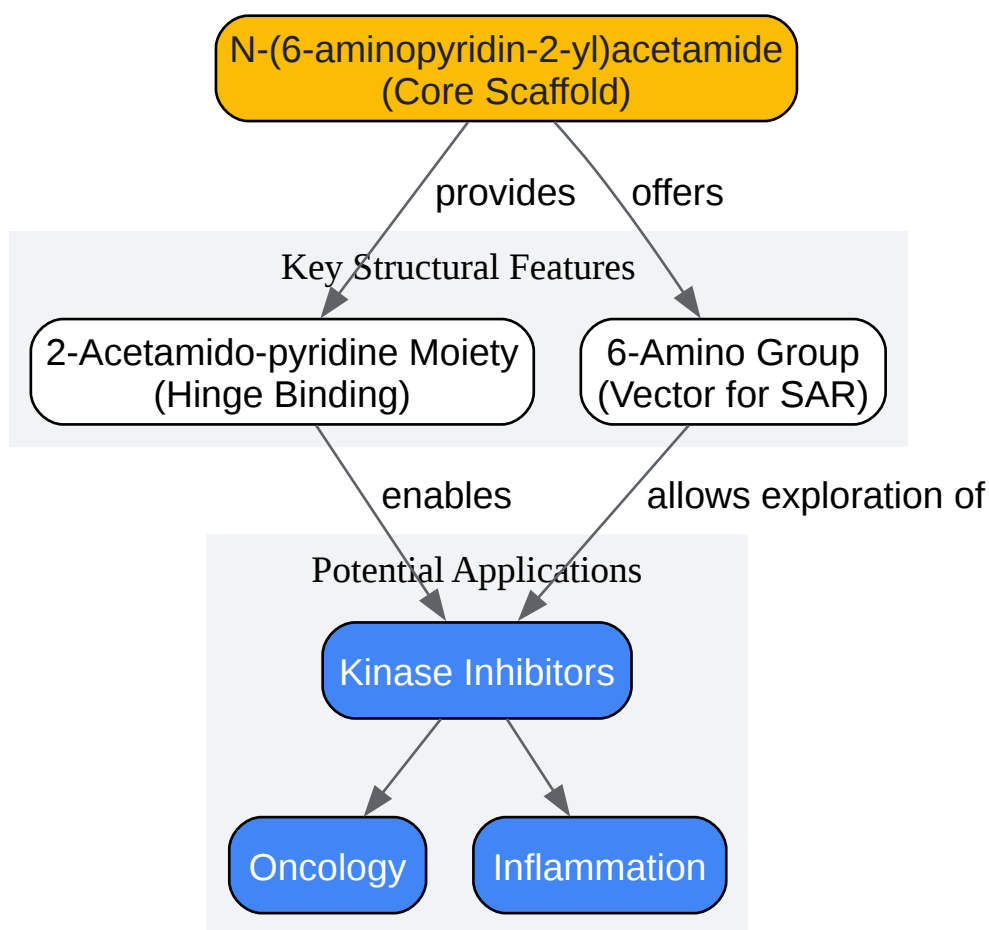
A Versatile Scaffold for Kinase Inhibitors

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. This is due to its ability to form key hydrogen bond interactions with the "hinge" region of the ATP-binding pocket of many kinases, a common feature for ATP-competitive inhibitors. **N-(6-aminopyridin-2-yl)acetamide** provides a strategic entry point for elaborating this scaffold. The primary amino group at the 6-position serves as a versatile handle for introducing further substituents to explore the solvent-exposed regions of the binding site, thereby enhancing potency and selectivity.

Illustrative Therapeutic Targets

While specific, publicly disclosed drug candidates originating directly from **N-(6-aminopyridin-2-yl)acetamide** are not abundant, the utility of this chemical class is well-documented. For instance, derivatives of N-(aminopyridin-yl) amides have been explored as potent inhibitors of B-Raf(V600E), a critical target in melanoma. [4] Similarly, the broader aminopyrimidine class, which shares electronic and structural features, has been instrumental in developing inhibitors for IRAK4, a key kinase in inflammatory signaling pathways. [6] These examples underscore the potential of **N-(6-aminopyridin-2-yl)acetamide** as a foundational element for developing inhibitors against a wide range of kinase targets.

Strategic Role in Drug Design



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Caption: Strategic role of the core scaffold in kinase inhibitor design.

Conclusion

N-(6-aminopyridin-2-yl)acetamide is more than just a chemical intermediate; it is a strategically designed building block for modern drug discovery. Its synthesis is straightforward, and its structure is primed for the development of potent and selective kinase inhibitors. This guide provides the essential technical information for researchers to synthesize, characterize, and effectively utilize this valuable compound in their drug development programs, ultimately accelerating the discovery of new medicines for critical diseases.

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- To cite this document: BenchChem. [N-(6-aminopyridin-2-yl)acetamide CAS number 1075-62-3]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089881#n-6-aminopyridin-2-yl-acetamide-cas-number-1075-62-3]

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